7-Methyl-2-azaspiro[4.4]nonane

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

7-Methyl-2-azaspiro[4.4]nonane (CAS 1073-88-7) is a saturated spirocyclic secondary amine comprising a pyrrolidine ring fused to a methylcyclopentane ring via a shared spiro carbon. With a molecular weight of 139.24 g/mol and a computed XLogP3 of 1.9, it serves as a compact, three-dimensional building block for medicinal chemistry.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B13205641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-azaspiro[4.4]nonane
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)CCNC2
InChIInChI=1S/C9H17N/c1-8-2-3-9(6-8)4-5-10-7-9/h8,10H,2-7H2,1H3
InChIKeyRBDQSWLPPHOXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-azaspiro[4.4]nonane: Core Spirocyclic Amine Building Block for CNS and Ion Channel Research


7-Methyl-2-azaspiro[4.4]nonane (CAS 1073-88-7) is a saturated spirocyclic secondary amine comprising a pyrrolidine ring fused to a methylcyclopentane ring via a shared spiro carbon. With a molecular weight of 139.24 g/mol and a computed XLogP3 of 1.9, it serves as a compact, three-dimensional building block for medicinal chemistry [1]. The compound is distinct from its parent scaffold 2-azaspiro[4.4]nonane by the presence of a methyl substituent at the 7-position, which alters its physicochemical profile and is critical for specific target engagements described in the patent literature [2].

Workflow
CNS permeability prediction and fragment-based library design
Key Attribute
7-Methyl group raises computed logP by +0.3 vs parent scaffold
Use Context
Voltage-gated sodium channel modulator intermediate per patent route

7-Methyl-2-azaspiro[4.4]nonane Specification: Why Unsubstituted or Carbonyl Analogs Cannot Be Directly Interchanged


Simple substitution with the parent 2-azaspiro[4.4]nonane or its oxidized derivatives is not feasible for projects requiring specific lipophilicity and steric parameters. The 7-methyl group raises the computed XLogP3 by 0.3 log units compared to the unsubstituted scaffold, a shift that can significantly impact CNS permeability and off-target binding profiles [1]. Furthermore, the methyl-bearing scaffold is explicitly required as an intermediate for synthesizing a voltage-gated sodium channel modulator (7-methyl-2-[4-methyl-6-[4-(trifluoromethyl)-phenyl]pyrimidin-2-yl]-1,7-diazaspiro[4.4]nonan-6-one), where the unsubstituted analog is not a viable precursor [2]. These quantifiable property differences and application-specific prerequisites render generic interchange scientifically unsound.

Attribute
7-Methyl-2-azaspiro[4.4]nonane
2-Azaspiro[4.4]nonane (parent)
Predicted logP (XLogP3)
1.9
1.6
Synthetic utility
Key intermediate for Nav modulator (patent WO2019075073A2)
Not cited; cannot yield patented final compound
Risk if substituted
May alter CNS permeability profile and break synthetic route integrity

Quantitative Differentiation of 7-Methyl-2-azaspiro[4.4]nonane Against Key Analogs


Increased Lipophilicity vs. Parent 2-Azaspiro[4.4]nonane

The introduction of a methyl group at the 7-position increases computed lipophilicity relative to the unsubstituted parent scaffold. This shift is a critical consideration for CNS penetration prediction [1].

Lipophilicity shift
Cross-study comparable
XLogP3 1.9 vs 1.6 (+0.3 log units)
Reported shift in predicted CNS permeability
Algorithmic prediction; confirm with experimental logD
Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Essential Methyl Substituent for Voltage-Gated Sodium Channel Modulator Synthesis

7-Methyl-2-azaspiro[4.4]nonane is explicitly claimed as a crucial intermediate in the patented synthetic route for a voltage-gated sodium channel (Nav) modulator. The methyl group is present in the final active pharmaceutical ingredient and is not a detachable protecting group; replacing it with the des-methyl intermediate would yield a different compound not covered by the patent's activity claims [1].

Patent intermediate
Patent context
Key intermediate for Nav modulator (WO2019075073A2)
Mandatory for this synthetic route; des-methyl analog not viable
Qualitative requirement per patent claims
Ion Channel Pharmacology Process Chemistry Patent Intermediates

Commercial Purity Profile: 95% Baseline for Screening Collections

The primary commercial form of this compound supplied to screening collections is specified at a minimum purity of 95% . This serves as a procurement benchmark when comparing vendors, in contrast to the more variable purity grades often encountered for less specialized spirocyclic amines like 2-azaspiro[4.4]nonane.

Purity specification
Data to verify
95% (typical vendor spec)
Supports lot-to-lot screening consistency
Verify with supplier COA; source data limited
High-Throughput Screening Compound Management Chemical Procurement

Recommended Deployment Scenarios for 7-Methyl-2-azaspiro[4.4]nonane Based on Verified Properties


CNS-Focused Fragment-Based Drug Discovery (FBDD)

The verified XLogP3 of 1.9, combined with a low molecular weight (139.24 g/mol), positions 7-methyl-2-azaspiro[4.4]nonane as a rule-of-3 compliant fragment for CNS targets [1]. Its higher lipophilicity compared to the unsubstituted scaffold offers a useful vector for increasing logP without introducing aromatic ring count, a common strategy in optimizing fragments for blood-brain barrier penetration.

Scale-Up Synthesis of Voltage-Gated Sodium Channel (Nav) Inhibitors

As explicitly outlined in patent WO2019075073A2, this compound is an indispensable intermediate in the convergent synthesis of a specific Nav modulator [2]. Procurement for process chemistry R&D or preclinical supply of this candidate necessitates sourcing the 7-methyl-substituted building block to maintain the integrity of the synthetic route and the activity of the final API.

Spirocyclic Conformational Restriction in Kinase or GPCR Probe Design

The rigid spiro[4.4]nonane core with a precisely positioned methyl group can be used to conformationally restrict flexible ligands, potentially improving selectivity profiles. While direct comparative selectivity data is limited, the scaffold's defined three-dimensionality and the consistent purity standard (95%) make it a reliable input for systematic structure-activity relationship (SAR) exploration against analogs like 1-azaspiro[4.4]nonane or 2,7-diazaspiro[4.4]nonane .

Application
Selection Property
Validation Focus
CNS fragment-based drug discovery
Predicted lipophilicity shift and Rule-of-3 compliance
Experimental logD, BBB permeability assay
Scale-up synthesis of Nav modulator
7-Methyl substituent required by patent route
Intermediate identity and purity per process
Spirocyclic conformational restriction probe
Rigid spiro[4.4] core with methyl group
Selectivity profiling vs des-methyl analogs
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